molecular formula C12H24N2O2 B2473814 rac-tert-butyl N-{[(2R,4S)-4-methylpiperidin-2-yl]methyl}carbamate, cis CAS No. 1955499-71-4

rac-tert-butyl N-{[(2R,4S)-4-methylpiperidin-2-yl]methyl}carbamate, cis

Cat. No.: B2473814
CAS No.: 1955499-71-4
M. Wt: 228.33 g/mol
InChI Key: KJUJFXNZAAIFQZ-VHSXEESVSA-N
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Description

rac-tert-butyl N-{[(2R,4S)-4-methylpiperidin-2-yl]methyl}carbamate, cis: is a chemical compound with the molecular formula C12H24N2O2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl N-{[(2R,4S)-4-methylpiperidin-2-yl]methyl}carbamate, cis typically involves the reaction of tert-butyl carbamate with (2R,4S)-4-methylpiperidin-2-ylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include additional steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be modified by introducing different substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of various substituted piperidine derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, it is used to study the interactions of piperidine derivatives with biological targets. It can be used in the design of enzyme inhibitors or receptor ligands.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be used in the development of drugs targeting specific receptors or enzymes.

Industry: In the industrial sector, it is used in the production of fine chemicals and as a precursor for the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of rac-tert-butyl N-{[(2R,4S)-4-methylpiperidin-2-yl]methyl}carbamate, cis involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

  • rac-tert-butyl N-{[(2R,4S)-2-methylpiperidin-4-yl]methyl}carbamate
  • rac-tert-butyl N-{[(2R,4S)-4-methoxypiperidin-2-yl]methyl}carbamate
  • rac-tert-butyl N-{[(2R,4S)-4-(trifluoromethyl)piperidin-2-yl]methyl}carbamate

Uniqueness: rac-tert-butyl N-{[(2R,4S)-4-methylpiperidin-2-yl]methyl}carbamate, cis is unique due to its specific stereochemistry and the presence of the tert-butyl carbamate group. This configuration can lead to distinct interactions with biological targets compared to other similar compounds, making it valuable in research and development.

Properties

CAS No.

1955499-71-4

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl N-[[(2R,4S)-4-methylpiperidin-2-yl]methyl]carbamate

InChI

InChI=1S/C12H24N2O2/c1-9-5-6-13-10(7-9)8-14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15)/t9-,10+/m0/s1

InChI Key

KJUJFXNZAAIFQZ-VHSXEESVSA-N

SMILES

CC1CCNC(C1)CNC(=O)OC(C)(C)C

Isomeric SMILES

C[C@H]1CCN[C@H](C1)CNC(=O)OC(C)(C)C

Canonical SMILES

CC1CCNC(C1)CNC(=O)OC(C)(C)C

solubility

not available

Origin of Product

United States

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